molecular formula C18H18FN3OS B2467256 2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide CAS No. 1396764-96-7

2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide

Cat. No. B2467256
CAS RN: 1396764-96-7
M. Wt: 343.42
InChI Key: HZYCWKXPVUAXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3OS and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Agents Development

A study outlined the synthesis and pharmacological evaluation of a series of novel compounds potentially acting as antipsychotic agents. These compounds, including variants like "2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide," demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a characteristic differing from clinically available antipsychotic agents. Their structure-activity relationship indicated that maximal activity was observed with specific analogues, showcasing the importance of molecular modifications in enhancing biological activity (Wise et al., 1987).

Anticancer Screening

Another research domain focuses on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their anticancer screening. These compounds, derived through specific synthetic pathways involving heterocyclization, demonstrated significant cytotoxic activities against various cancer cell lines. This indicates the potential of such compounds in developing novel anticancer therapies (Abu-Melha, 2021).

Coordination Complexes and Antioxidant Activity

The study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed insights into how hydrogen bonding influences the self-assembly process and the antioxidant activity of these complexes. These findings contribute to the understanding of metal coordination in biological systems and the development of antioxidant agents (Chkirate et al., 2019).

Structural Analysis and Biological Activities

Further research includes the structural analysis of substituted thiophenes for their broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. This emphasizes the significance of thiophene derivatives in pharmaceutical development and their diverse applications in material science and medicine (Nagaraju et al., 2018).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to possess significant anti-inflammatory activity. This highlights the potential of structurally related compounds in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c1-22-12-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)11-13-4-6-14(19)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCWKXPVUAXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.